N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3S3/c1-24(20,21)10-4-2-9(3-5-10)14(19)18-15-17-11(8-22-15)12-6-7-13(16)23-12/h2-8H,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNHQTNHQFODFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to target enzymes such as cox-1, cox-2, and 5-lox.
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given its potential inhibition of COX-2 and 5-LOX enzymes. These enzymes are involved in the conversion of arachidonic acid to prostaglandins and leukotrienes, respectively. By inhibiting these enzymes, the compound could potentially reduce the production of these inflammatory mediators.
Pharmacokinetics
Similar compounds have been shown to have high gi absorption and are bbb permeant. These properties suggest that the compound could potentially have good bioavailability.
Result of Action
The inhibition of COX-2 and potentially 5-LOX could lead to a decrease in the production of inflammatory mediators such as prostaglandins and leukotrienes. This could result in anti-inflammatory and analgesic effects.
Biological Activity
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C17H15ClN2O3S
- Molecular Weight : 427.0 g/mol
- CAS Number : 899967-89-6
The structure features a thiazole ring, a chlorothiophene moiety, and a sulfonamide group, which contribute to its biological properties.
Research indicates that this compound exhibits various mechanisms of action, primarily through enzyme inhibition. Notably, it has been studied for its inhibitory effects on:
- Carbonic Anhydrase Isoenzymes : The compound has shown potential in inhibiting carbonic anhydrase isoenzymes, which are crucial in numerous physiological processes including acid-base balance and respiration .
Antiinflammatory Properties
Studies have demonstrated that the compound possesses significant anti-inflammatory activity. For example, it was evaluated for its ability to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of inflammatory mediators. The experimental setup involved measuring absorbance at 234 nm to quantify enzyme activity, demonstrating that the compound effectively reduced 5-LOX activity compared to standard inhibitors like zileuton .
Cytotoxicity Studies
In vitro cytotoxicity studies have shown that this compound exhibits low toxicity at effective concentrations. The compound was tested across various cell lines, revealing no significant cytotoxic effects at doses where it demonstrated biological activity .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis and Evaluation : A study explored the synthesis of related thiazole derivatives and their biological activities. It was found that modifications to the thiazole ring significantly influenced the anti-inflammatory properties and enzyme inhibition profiles .
- Molecular Docking Studies : Molecular docking studies using software like MOE have provided insights into how this compound interacts with target proteins involved in inflammation and cancer pathways. These studies indicated favorable binding affinities, suggesting that structural modifications could enhance efficacy .
- Comparative Analysis : A comparative analysis with other known inhibitors revealed that this compound exhibited superior activity against certain isoforms of carbonic anhydrase compared to traditional drugs like acetazolamide .
Summary of Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound shares structural similarities with several analogs reported in the literature. Key differences lie in the substituents on the thiazole ring and the sulfonyl/amide groups. Below is a comparative analysis:
Table 1: Structural Comparison of Key Analogs
Key Differences and Implications
Halogenated aryl groups (e.g., 4-bromophenyl in Compound 50) are associated with increased metabolic stability and target affinity, as seen in NF-κB modulation .
Sulfonyl Group Modifications: Methylsulfonyl (target compound) vs. dimethylsulfamoyl (Compound 50): The latter’s tertiary amine may improve membrane permeability but reduce electrophilicity compared to the methylsulfonyl group.
Biological Activity Trends :
- Compounds with bulky aryl groups (e.g., 2-bromo-5-methylphenyl in 2D291) show enhanced cytokine induction, suggesting that steric bulk near the thiazole ring correlates with immune modulation .
- Chlorothiophene derivatives (e.g., target compound) are less documented in the provided evidence but may offer unique electronic properties due to sulfur’s electronegativity and chlorine’s hydrophobic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
